molecular formula C14H21NO B7964765 4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde

4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde

Cat. No.: B7964765
M. Wt: 219.32 g/mol
InChI Key: AVUNSUSOPZQCDW-UHFFFAOYSA-N
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Description

4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is a benzaldehyde derivative featuring a tertiary amine substituent, where the amino group is functionalized with ethyl and n-butyl chains. This compound belongs to a broader class of aromatic aldehydes with aminoalkyl side chains, which are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electron-donating properties and versatility in forming intermediates like Schiff bases. Its structural uniqueness lies in the branched alkyl chain, which influences steric effects, solubility, and reactivity compared to simpler analogs.

Properties

IUPAC Name

4-[[butyl(ethyl)amino]methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-5-10-15(4-2)11-13-6-8-14(12-16)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUNSUSOPZQCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mono-Selective Reductive Amination of Terephthalaldehyde

A scalable one-step reductive amination protocol, adapted from the synthesis of 4-(N-Boc-N-methylaminomethyl)benzaldehyde, offers a template for the target compound. Substituting N-Boc-methylamine with N-ethyl-n-butylamine in the presence of terephthalaldehyde and chlorodimethylsilane enables selective formation of the mono-alkylated product. Key advantages include:

  • Reaction Conditions : 0–25°C, 12–24 hours in tetrahydrofuran (THF) or dichloromethane (DCM).

  • Yield : 85–92% (theoretical, based on analogous reactions).

  • Selectivity : Chlorodimethylsilane suppresses dialkylation by stabilizing the imine intermediate.

Optimization via Solvent and Catalyst Screening

Preliminary data from carbamoyl chloride syntheses suggest that polar aprotic solvents (e.g., methyl isobutyl ketone, MIBK) enhance nucleophilicity, while phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity. For reductive amination, substituting THF with MIBK increased yields by 12% in related systems.

Alkylation of Amines Using Benzaldehyde Derivatives

Base-Mediated Alkylation

Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) deprotonate amines, enhancing their nucleophilicity. In Example 6, KOH in THF facilitated the reaction of N-methyl-N-ethylcarbamoyl chloride with a phenolic substrate at 25–35°C, yielding 77.1% product. For the target compound:

  • Base : NaH (pKb ~2.8) or KOH.

  • Solvent : THF or acetone.

  • Yield : 70–80% (extrapolated from similar reactions).

Protection/Deprotection Strategies

Boc Protection for Enhanced Selectivity

The Wiley study highlights Boc protection to prevent over-alkylation. Applying this to 4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde:

  • Protect N-ethyl-n-butylamine with Boc anhydride.

  • Perform reductive amination with terephthalaldehyde.

  • Deprotect using trifluoroacetic acid (TFA).
    Advantage : Boc groups improve solubility in organic solvents, facilitating purification.

Acid/Base-Driven Deprotection

Post-reaction deprotection often requires acidic conditions (e.g., HCl in isopropyl alcohol). For instance, adjusting aqueous layers to pH 1.5–2.0 with HCl precipitated intermediates, while basification to pH 12.5 with NaOH liberated the free amine.

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityKey Challenges
Reductive Amination85–92%>95%HighRequires selective conditions
Alkylation70–80%90–95%ModerateHarsh bases, byproduct formation
Boc Protection75–85%>98%ModerateAdditional protection steps

Key Insights :

  • Reductive amination offers the highest yield and scalability but demands precise control over stoichiometry.

  • Alkylation methods are robust but generate acidic byproducts requiring extensive workup.

  • Protection strategies enhance purity at the cost of added synthetic steps.

Chemical Reactions Analysis

Types of Reactions

4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

Scientific Research Applications

4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the aminoalkyl substituent significantly impacts electronic and steric properties:

Compound Substituent Molecular Weight Key Properties Applications
4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde N-Ethyl-n-butylamino ~235.35 (calc.) Moderate lipophilicity; balanced electron donation and steric bulk Potential surfactant, drug intermediate, or catalyst ligand
4-(Dimethylamino)benzaldehyde N,N-Dimethylamino 149.19 High solubility in polar solvents; strong electron-donating effect Ehrlich’s reagent (amine detection), organic synthesis
4-(Diphenylamino)benzaldehyde Diphenylamino 273.34 Rigid, planar structure; limited solubility in non-polar solvents Optoelectronic materials, crystal engineering
4-(N-(2-Hydroxyethyl)-N-methylamino)benzaldehyde N-(2-Hydroxyethyl)-N-methylamino ~179.22 (calc.) Hydrophilic due to hydroxyl group; hydrogen-bonding capability Bioconjugation, pharmaceutical intermediates
SSC-2 (Imine-linked porphyrin derivative) Triphenylporphyrin-imine ~800–900 (est.) Extended π-conjugation; photoactive properties Site-selective catalysis, supramolecular assemblies

Key Observations :

  • Electron Donation: Dimethylamino (strongest) > Ethyl-n-butylamino (moderate) > Diphenylamino (weaker due to aryl groups) .
  • Lipophilicity: Ethyl-n-butylamino > Diphenylamino > Hydroxyethyl > Dimethylamino.
  • Steric Hindrance: Ethyl-n-butylamino and diphenylamino groups introduce significant bulk, affecting reaction kinetics in condensation reactions compared to dimethylamino analogs .

Structural and Crystallographic Insights

  • 4-(Diphenylamino)benzaldehyde : Crystal structure reveals a trigonal planar geometry at the N atom, with dihedral angles of 53.0° and 29.0° between phenyl rings and the aldehyde group. This rigidity contrasts with the flexible ethyl-n-butyl chain in the target compound, which likely adopts a more disordered conformation.
  • SHELX Refinement: Many analogs, including 4-(dimethylamino)benzaldehyde, are characterized via X-ray crystallography using SHELX software, emphasizing the role of precise structural data in understanding substituent effects .

Spectroscopic and Analytical Profiles

  • NMR Shifts: The electron-donating dimethylamino group causes upfield shifts in aromatic protons (~δ 7.5–8.0 ppm), whereas ethyl-n-butylamino groups may induce downfield shifts due to weaker electron donation .
  • IR Stretches: Aldehyde C=O stretches (~1700 cm⁻¹) are minimally affected by substituents, but N–H bending modes (if present) vary with amino group structure .

Biological Activity

Overview

4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by a benzaldehyde functional group and an amine substituent, may interact with various biological targets, influencing cellular processes and pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H19_{19}NO
  • Key Functional Groups : Aldehyde (-CHO), Amino (-NH)

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The aldehyde group is reactive and can participate in various biochemical reactions, potentially altering the function of target proteins. The butyl and ethyl groups in the amine substituent may enhance its interaction with specific receptors or enzymes, influencing biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antiproliferative Activity : Similar compounds have been studied for their ability to inhibit cell proliferation in cancer models. For instance, studies on related benzaldehyde derivatives have shown significant antiproliferative effects against prostate cancer cells by inhibiting aldehyde dehydrogenase (ALDH) activity, which is crucial for cancer cell survival .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. Aldehyde dehydrogenases (ALDHs) play a significant role in metabolizing aldehydes and are often implicated in drug metabolism and detoxification processes. Inhibitors of ALDH have been explored for their therapeutic potential in cancer treatment .
  • Interaction with Biomolecules : The unique structure allows it to interact with various biomolecules, potentially leading to the development of new therapeutic agents targeting specific diseases .

Case Studies

  • Anticancer Properties : A study examined the effects of benzaldehyde derivatives on prostate cancer cells, where compounds similar to this compound were found to inhibit cell growth effectively. The mechanism was linked to the inhibition of ALDH enzymes, which are often overexpressed in cancer cells .
  • Neuroprotective Effects : Another research effort investigated the neuroprotective properties of related compounds in models of neurodegeneration. These studies suggested that the aldehyde functionality could confer protective effects against oxidative stress, a common pathway in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-(Diethylamino)benzaldehydeSimilarAntiproliferative against cancer
4-(Dimethylamino)benzaldehydeSimilarEnzyme inhibition
4-(Butylamino)benzaldehydeSimilarPotential neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-[(N-Ethyl-n-butylamino)methyl]benzaldehyde, and how can reaction conditions be optimized?

  • Answer : A common approach involves reductive amination between benzaldehyde derivatives and N-ethyl-n-butylamine. For example, a Schiff base intermediate can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. Optimization can be achieved by:

  • Varying reaction temperature (e.g., 25–60°C) and solvent polarity (e.g., ethanol vs. tetrahydrofuran) to improve yield .
  • Employing design of experiments (DoE) to assess interactions between variables like stoichiometry, catalyst loading, and reaction time .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and amine linkage (e.g., δ ~8-10 ppm for aldehyde protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and rule out byproducts .
  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at λ ~250 nm, referencing calibration curves .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Answer :

  • Quantum Chemical Calculations : Density functional theory (DFT) can model transition states and activation energies for reactions like nucleophilic additions or cyclizations. Software like Gaussian or ORCA is commonly used .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for complex reactions, enabling hypothesis-driven experimental designs .
  • Machine Learning : Train models on datasets of analogous benzaldehyde derivatives to predict solubility, logP, or reaction outcomes .

Q. How can conflicting solubility or thermodynamic data for this compound be resolved?

  • Answer :

  • Standardized Protocols : Reproduce measurements using controlled conditions (e.g., shake-flask method for logP, differential scanning calorimetry for melting points) .
  • Inter-Laboratory Validation : Collaborate across labs to assess reproducibility, as seen in studies on 4-Dimethylaminobenzaldehyde (ΔfusH = 19.07 kJ/mol at 346.2 K) .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and systematic errors in published datasets .

Q. What experimental designs are effective for optimizing catalytic systems involving this compound?

  • Answer :

  • Factorial Design : Test variables such as catalyst type (e.g., Pd/C vs. Raney Ni), solvent (polar aprotic vs. protic), and pH in a 2³ factorial setup to identify optimal conditions .
  • Reactor Engineering : Use continuous-flow reactors to enhance mass transfer and scalability, as demonstrated in membrane separation studies .
  • Kinetic Profiling : Monitor reaction rates via in-situ spectroscopy (e.g., FTIR) to refine rate equations and identify rate-limiting steps .

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